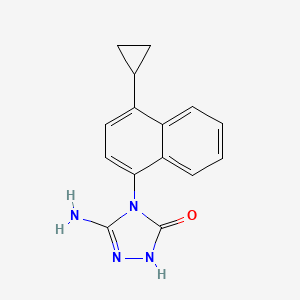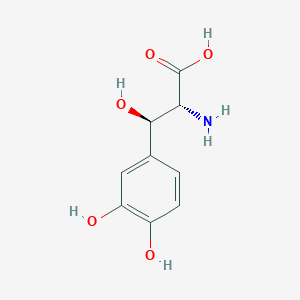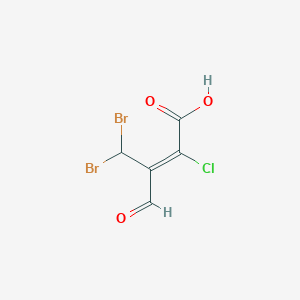![molecular formula C₅₈H₅₈Cl₃NO₁₇ B1145567 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny CAS No. 1033574-06-9](/img/new.no-structure.jpg)
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny: is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of Baccatin III, a precursor to the well-known anticancer drug, paclitaxel. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny involves multiple steps, starting from Baccatin III. The process typically includes protection and deprotection steps, esterification, and selective functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its interactions with cellular components. It can be used to investigate the mechanisms of cell division, apoptosis, and other cellular processes.
Medicine: In medicine, derivatives of this compound are explored for their potential as anticancer agents. The structural similarity to paclitaxel makes it a candidate for developing new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny involves its interaction with microtubules in cells. Similar to paclitaxel, it stabilizes microtubules and prevents their depolymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, and the pathways involved are related to the inhibition of mitosis and induction of programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: A well-known anticancer drug with a similar mechanism of action.
Docetaxel: Another taxane derivative used in cancer therapy.
Cabazitaxel: A newer taxane with improved efficacy against certain resistant cancer types.
Uniqueness: The uniqueness of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny lies in its specific modifications, which can potentially enhance its biological activity and reduce side effects compared to other taxanes. The presence of the trichloroethyl group and the specific stereochemistry contribute to its distinct properties and potential advantages in therapeutic applications.
Eigenschaften
CAS-Nummer |
1033574-06-9 |
|---|---|
Molekularformel |
C₅₈H₅₈Cl₃NO₁₇ |
Molekulargewicht |
1147.44 |
Synonyme |
(4S,5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)





